molecular formula C14H17BCl2N2O2 B13888558 3,4-Dichloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

3,4-Dichloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

Cat. No.: B13888558
M. Wt: 327.0 g/mol
InChI Key: GNQBSBMKGWNJLI-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole (CAS: 2375917-60-3) is a boronate ester-functionalized indazole derivative. Its structure features a 2H-indazole core substituted with chlorine atoms at positions 3 and 4, a methyl group at position 2, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 4. The compound is classified as a heterocyclic building block, commonly used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals or organic electronic materials . Notably, this compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or stability .

Properties

Molecular Formula

C14H17BCl2N2O2

Molecular Weight

327.0 g/mol

IUPAC Name

3,4-dichloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

InChI

InChI=1S/C14H17BCl2N2O2/c1-13(2)14(3,4)21-15(20-13)8-6-7-9-10(11(8)16)12(17)19(5)18-9/h6-7H,1-5H3

InChI Key

GNQBSBMKGWNJLI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(N(N=C3C=C2)C)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole typically involves the following steps:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of Chlorine Atoms: Chlorination reactions using reagents like thionyl chloride or N-chlorosuccinimide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions might target the chlorine atoms or the indazole core.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorine atoms or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or alkyl halides for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used but could include various substituted indazoles or boronate esters.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in targeting kinases or other enzymes.

    Materials Science: As a building block for the synthesis of polymers or other advanced materials.

    Biology: As a probe for studying biological pathways or as a potential therapeutic agent.

Mechanism of Action

The mechanism of action would depend on the specific application but could involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Indazole Derivatives

The following table summarizes key indazole-based boronate esters with structural similarities:

Compound Name Substituents (Positions) Molecular Formula CAS Number Purity (%) Key Features
Target Compound 3,4-Cl; 2-Me; 5-Bpin C₁₄H₁₅BCl₂N₂O₂ 2375917-60-3 98 Dichloro substitution, methyl group
6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 6-OMe; 5-Bpin C₁₄H₁₉BN₂O₃ 2243949-54-2 N/A Methoxy group enhances solubility
7-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole 7-F; 2-Me; 5-Bpin C₁₄H₁₇BFN₂O₂ 2407556-74-3 N/A Fluorine for electronic modulation
2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole 2,3-Me; 4-Bpin C₁₅H₂₀BN₂O₂ N/A N/A Di-methyl steric hindrance
3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 3-Me; 7-Bpin C₁₃H₁₈BN₂O₂ 2304634-00-0 N/A Methyl at position 3, Bpin at 7

Key Observations :

  • Chlorine vs. However, chlorine’s bulkiness may reduce solubility .
  • Steric Effects : The 2-methyl group in the target compound introduces steric hindrance near the indazole nitrogen, which could influence binding in catalytic processes or molecular packing .
  • Boron Placement : Boronate ester placement at position 5 (target compound) versus 4 or 7 (analogs) alters conjugation and electronic effects in the aromatic system .
Suzuki-Miyaura Cross-Coupling

Boronate esters are pivotal in Suzuki reactions for C–C bond formation. The target compound’s dichloro-substituted indazole core may direct coupling to specific positions, enabling access to polyhalogenated biaryl systems. Comparatively, methoxy or fluorine substituents (e.g., ) offer milder electronic effects, favoring coupling in electron-rich environments .

Photovoltaic and Material Science

highlights boronate esters in π-conjugated systems for organic photovoltaics. The dichloro substitution in the target compound could reduce HOMO-LUMO gaps compared to methoxy analogs, enhancing charge transport properties .

Structural and Crystallographic Insights

  • Crystal Packing : Analogous compounds (e.g., ) exhibit isostructural triclinic packing with P̄1 symmetry. The target compound’s dichloro groups may disrupt planar conformations, leading to distinct packing motifs .
  • Characterization Tools : Structures of similar compounds were resolved using SHELX and OLEX2, emphasizing the role of crystallography in understanding substituent effects .

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